molecular formula C24H40N2O2 B1237899 17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one CAS No. 73671-86-0

17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one

Cat. No. B1237899
CAS RN: 73671-86-0
M. Wt: 388.6 g/mol
InChI Key: GNWBLLYJQXKPIP-ZOGIJGBBSA-N
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Description

17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones known to favor the development of masculine characteristics .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.59 and a density of 1.051g/cm3 . It has a boiling point of 528.3ºC at 760 mmHg . The flash point is 209.8ºC .

Scientific Research Applications

5α-Reductase Inhibition and Endocrinological Effects

17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one, also known as 4-MA, is recognized as a potent inhibitor of 5α-reductase, an enzyme critical in steroid metabolism. Research shows that 4-MA is effective in both in vitro and in vivo settings, significantly impacting testosterone conversion and altering steroid hormone balance. Notably, it has been observed to cause feminization of male fetuses in rats and inhibit the growth of male sex accessory glands like the ventral prostate and seminal vesicles. Interestingly, this compound exhibits little to no antifertility activity and does not significantly affect estrogenic, progestational, androgenic, or gonadotropin-inhibiting potency in rats (Brooks et al., 1982).

Steroidogenic Pathways

4-MA has been studied for its impact on various steroidogenic pathways. For instance, it can inhibit 3β-HSD activity, a key enzyme in steroid hormone synthesis. This inhibition occurs in a dose-dependent manner, impacting FSH-stimulated progesterone synthesis in porcine granulosa cells. Additionally, 4-MA affects the steroidogenic pathway in guinea pig adrenal glands, leading to altered production of various steroids including cortisol and dehydroepiandrosterone (Chan et al., 1987; Perron & Bélanger, 1994).

Antimicrobial Properties

Beyond its endocrinological implications, 4-MA and related compounds have shown potential in antimicrobial applications. For instance, certain azaandrostane derivatives exhibit antimicrobial activity against Saccharomyces cerevisiae, indicating potential for further exploration in this area (Doorenbos & Kim, 1974).

GABA(A) Receptor Modulation

4-MA and related compounds have also been explored for their potential to modulate GABA(A) receptors. The synthesis of various N-acylated D-azasteroids derived from 4-MA has been investigated to understand their structure-activity relationships in influencing GABA(A) receptor function (Jiang et al., 2001).

Potential in Prostate Cancer Therapy

One of the significant applications of 4-MA is in prostate cancer therapy. Its ability to inhibit 5α-reductase makes it a candidate for reducing tumor growth in androgen-sensitive prostate cancers. Studies have investigated the effects of 4-MA on rat prostatic tumors and its potential mechanisms, revealing that while it inhibits tumor growth, it does not fully suppress dihydrotestosterone levels in tissues, suggesting a complex mechanism of action beyond just 5α-reductase inhibition (Geldof et al., 2005).

properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2/c1-6-26(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)25(20)5)18(16)12-14-23(17,19)3/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWBLLYJQXKPIP-ZOGIJGBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one

CAS RN

73671-86-0
Record name 17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73671-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073671860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
남일현, 김대근, 이영훈, 이동현, 최영득… - Journal of the Korean …, 2018 - jkoa.org
:: JKOA :: The Journal of the Korean Orthopaedic Association # Metrics # Links # Files Go to 골다공증을 동반한 노인의 무지외반 변형의 치료에 사용한장 회전 Scarf절골술 header About …
Number of citations: 6 www.jkoa.org

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